molecular formula C14H8BrClN2O2 B1284472 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine CAS No. 904813-96-3

2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine

Cat. No. B1284472
CAS RN: 904813-96-3
M. Wt: 351.58 g/mol
InChI Key: RVBKMHKLMGBPDX-UHFFFAOYSA-N
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Description

The compound 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine is a multifaceted molecule that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds often contain fused ring systems, such as imidazole and pyridine, which are known to impart significant fluorescence characteristics. The presence of halogens like bromine and chlorine in the molecule suggests potential reactivity that could be exploited in various chemical reactions, particularly in the formation of new bonds or in halogen exchange reactions.

Synthesis Analysis

The synthesis of related benzoimidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, an efficient synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines has been developed using a palladium-catalyzed annulation reaction of benzimidazoles and alkynyl bromides with internal alkynes . This method could potentially be adapted for the synthesis of 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoimidazo[1,2-a]pyridine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the X-ray structure and DFT studies on a related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine, have provided insights into the geometrical parameters and electronic properties of these types of molecules . Such studies are crucial for understanding the molecular structure of 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine and predicting its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of benzoimidazo[1,2-a]pyridine derivatives can be quite diverse. Novel series of these derivatives have been synthesized through various reactions, such as the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives . The presence of bromine and chlorine in 2-Benzo[1,3]dioxol-5-yl-3-bromo-6-chloro-imidazo[1,2-a]pyridine suggests that it could participate in similar reactions, potentially leading to a wide array of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescent properties of these compounds are particularly noteworthy, with reported blue or green fluorescences . Additionally, the spectroscopic characterization, including FT-IR, NMR, and UV, provides detailed information about the functional groups present and their electronic environment . The presence of halogens in the molecule of interest would likely affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity.

Scientific Research Applications

Synthesis of Novel Derivatives

  • Researchers have synthesized novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine. These derivatives were synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives, highlighting the compound's utility in creating new chemical entities (Goli-Garmroodi et al., 2015).

Biological Activities

  • Certain imidazo[1,2-a]pyridines, closely related to the compound , were synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models, suggesting potential therapeutic applications (Starrett et al., 1989).

Synthesis Methods

  • A new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines was developed, starting with 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This method is relevant to the synthesis of compounds like 2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine and highlights the versatility of imidazo[1,2-a]pyridine derivatives (Raymond et al., 2010).

Application in Coordination Compounds

  • A new 3-position substituted imidazo[1,2-a]pyridine ligand was synthesized and used to create coordination polymers and complexes. These compounds showed interesting photoluminescent properties, indicating potential applications in material science and photoluminescence studies (Li, Ni, & Yong, 2018).

Fluorescent Properties

  • Fused azapolycycles based on (benz)imidazole and pyridine scaffolds, similar in structure to the compound , have been synthesized. These compounds exhibit fluorescent properties, suggesting potential applications in fluorescence-based technologies (Chen et al., 2020).

Imaging Agent for Neurodegenerative Disorders

  • Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines were synthesized and found to have high affinity for peripheral benzodiazepine receptors. These compounds were used in positron emission tomography (PET) studies, suggesting their potential as imaging agents in neurodegenerative disorders (Fookes et al., 2008).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This includes the development of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2/c15-14-13(17-12-4-2-9(16)6-18(12)14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBKMHKLMGBPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587662
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904813-96-3
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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